molecular formula C17H21N3O3 B3730558 4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B3730558
M. Wt: 315.37 g/mol
InChI Key: YFEPTJQHIPQUMY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridin-6-one, which is a type of pyrazole. Pyrazoles are five-membered heterocycles that are useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Potential

Dihydropyrimidine derivatives, including this compound, have shown promise as potential anticancer agents. Researchers have identified their ability to inhibit cancer cell growth and proliferation . Further investigations into its mechanism of action and specific targets are warranted.

Antihypertensive Applications

Certain dihydropyrimidines exhibit antihypertensive effects by modulating vascular tone. Investigating whether this compound affects blood pressure regulation could be valuable for cardiovascular health.

For additional details, you can refer to the original research articles here and here. If you have any more questions or need further information, feel free to ask!

Mechanism of Action

Target of Action

The compound “4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a pyrazolo[3,4-b]pyridin-6-one derivative. Pyrazolo[3,4-b]pyridin-6-one derivatives have been found to exhibit antimicrobial and anticancer activities . The primary targets of these compounds are often microbial strains and tumor cell lines .

Mode of Action

Similar compounds have been found to interact with their targets by inhibiting key enzymes or disrupting critical biochemical processes . For instance, some pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase and apoptosis of cancer cells .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of antimicrobial activity, it may disrupt essential microbial metabolic pathways, leading to the death of the microorganism . In the case of anticancer activity, it may affect pathways related to cell division and growth, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of antimicrobial activity, the result would be the death of the targeted microorganisms . In the case of anticancer activity, the result could be the inhibition of tumor growth and induction of apoptosis in cancer cells .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Pyrazoles are a topic of ongoing research due to their diverse biological activities and potential use in medicine .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)20-17-14(9-18-20)12(8-16(21)19-17)13-7-11(22-3)5-6-15(13)23-4/h5-7,9-10,12H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPTJQHIPQUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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